molecular formula C29H36N6O7S B4331819 1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B4331819
M. Wt: 612.7 g/mol
InChI Key: RZPBEPNOHRTGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrazolone structure, followed by the introduction of the isopropyl and dimethyl groups. The morpholin-4-ylcarbonyl and nitrophenyl groups are then added through a series of substitution reactions. The final step involves the sulfonylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used can vary depending on the specific requirements of the production facility and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyrazolone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of various functional groups on biological activity.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and sulfonyl-containing molecules. These compounds share structural features with 1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE but may differ in the specific functional groups attached.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1,5-dimethyl-2-[4-[4-[4-(morpholine-4-carbonyl)-2-nitrophenyl]piperazin-1-yl]sulfonylphenyl]-4-propan-2-ylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O7S/c1-20(2)27-21(3)30(4)34(29(27)37)23-6-8-24(9-7-23)43(40,41)33-13-11-31(12-14-33)25-10-5-22(19-26(25)35(38)39)28(36)32-15-17-42-18-16-32/h5-10,19-20H,11-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBEPNOHRTGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)C(=O)N5CCOCC5)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Reactant of Route 2
Reactant of Route 2
1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Reactant of Route 3
Reactant of Route 3
1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Reactant of Route 5
Reactant of Route 5
1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Reactant of Route 6
Reactant of Route 6
1,5-DIMETHYL-2-[4-({4-[4-(MORPHOLINE-4-CARBONYL)-2-NITROPHENYL]PIPERAZIN-1-YL}SULFONYL)PHENYL]-4-(PROPAN-2-YL)-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

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